molecular formula C11H13N3S B13630852 1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine

1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13630852
M. Wt: 219.31 g/mol
InChI Key: QIMMGYRBPGDYDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-component reactions. One common method is the three-component reaction of 3-phenyl-1-(thienopyrimidin-4-yl)-1H-pyrazol-5-amine, benzoylacetonitrile, and an aromatic aldehyde in the presence of a catalyst such as iron(III) chloride on basic alumina . This reaction is carried out under reflux conditions in ethanol, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as iron(III) chloride and basic alumina are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(Thian-4-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with halogen or alkyl groups.

Scientific Research Applications

1-(Thian-4-yl)-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(Thian-4-yl)-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as thiazolo[4,5-b]pyridines and thienopyrimidine derivatives. These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy .

Similar Compounds

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-(thian-4-yl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C11H13N3S/c1-2-11-10(12-5-1)8-13-14(11)9-3-6-15-7-4-9/h1-2,5,8-9H,3-4,6-7H2

InChI Key

QIMMGYRBPGDYDT-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1N2C3=C(C=N2)N=CC=C3

Origin of Product

United States

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